2-(Ethylthio)benzoic acid

Catalog No.
S1906434
CAS No.
21101-79-1
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)benzoic acid

CAS Number

21101-79-1

Product Name

2-(Ethylthio)benzoic acid

IUPAC Name

2-ethylsulfanylbenzoic acid

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)

InChI Key

GLGKZKZNXSHACI-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC=C1C(=O)O

Canonical SMILES

CCSC1=CC=CC=C1C(=O)O
  • Thiol-containing molecule research

    The presence of the ethylthio group (C2H5S) in 2-(Ethylthio)benzoic acid classifies it as a thiol-containing molecule. Thiols play a role in various biological processes, and researchers might study 2-(Ethylthio)benzoic acid's interaction with enzymes or receptors that target thiols .

  • Protein labeling and analysis

    Due to the reactive nature of the thiol group, 2-(Ethylthio)benzoic acid could potentially be used as a labeling agent for proteins containing cysteine residues. This labeling could be useful in protein purification, identification, or studying protein-protein interactions .

  • Material science applications

    The aromatic ring and thiol group combination in 2-(Ethylthio)benzoic acid suggests potential applications in material science. It might be investigated for its self-assembly properties or ability to bind to specific surfaces due to these functional groups .

2-(Ethylthio)benzoic acid is an organic compound characterized by the presence of an ethylthio group attached to the benzoic acid structure. Its molecular formula is C9H10O2SC_9H_{10}O_2S, and it has a molar mass of approximately 182.24 g/mol . This compound is notable for its unique chemical properties, which stem from the combination of the benzoic acid moiety and the ethylthio substituent.

Typical of carboxylic acids and thiols. Key reactions include:

  • Esterification: It can react with alcohols to form esters, typically in the presence of an acid catalyst. For example, reacting with ethanol yields ethyl 2-(ethylthio)benzoate.
  • Decarboxylation: Under high temperatures, it may undergo decarboxylation to produce benzene and sulfur compounds.
  • Nucleophilic Substitution: The ethylthio group can be substituted in nucleophilic reactions, allowing for further functionalization of the molecule.

Several methods exist for synthesizing 2-(ethylthio)benzoic acid:

  • Thiation of Benzoic Acid: A common method involves the reaction of benzoic acid with ethanethiol in the presence of a dehydrating agent, such as thionyl chloride, to introduce the ethylthio group.
  • Direct Ethylation: Another approach is to directly ethylate benzoic acid using ethyl iodide and a base like sodium hydride, followed by thiolation.
  • Catalytic Methods: Transition metal-catalyzed processes can also be employed to achieve selective functionalization at the ortho position of benzoic acids.

2-(Ethylthio)benzoic acid finds applications in various fields:

  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity.
  • Agriculture: Compounds derived from it may serve as fungicides or herbicides.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules in research and industry.

Interaction studies involving 2-(ethylthio)benzoic acid focus on its reactivity with various biological targets and synthetic pathways. Preliminary studies suggest that it may interact with enzymes or receptors similar to other benzoic acid derivatives, although detailed mechanistic studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-(ethylthio)benzoic acid, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2C_7H_6O_2Simple aromatic carboxylic acid
4-(Ethylthio)benzoic AcidC9H10O2SC_9H_{10}O_2SEthylthio group at para position
2-Hydroxybenzoic Acid (Salicylic Acid)C7H6O3C_7H_6O_3Contains a hydroxyl group; used in medicine
2-Mercaptobenzoic AcidC7H6O2SC_7H_6O_2SContains a thiol group; used in organic synthesis

The uniqueness of 2-(ethylthio)benzoic acid lies in its specific ethylthio substitution at the ortho position relative to the carboxylic acid group, which may influence its reactivity and biological properties compared to other benzoic acid derivatives.

XLogP3

2.3

Wikipedia

2-(ethylthio)benzoic acid

Dates

Modify: 2023-08-16

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